1,5-dimethyl-4-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)-2-phenyl-1H-pyrazol-3(2H)-one
Description
This compound is a structurally complex derivative of 4-aminoantipyrine, featuring a pyrazol-3-one core substituted with a phenyl group at position 2 and methyl groups at positions 1 and 3. The amino group at position 4 is linked to a pyrimidine ring, which is further substituted with a 4-nitro-1H-pyrazol-1-yl group and a methyl group at position 4.
Properties
IUPAC Name |
1,5-dimethyl-4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O3/c1-12-9-16(23-19(21-12)25-11-15(10-20-25)27(29)30)22-17-13(2)24(3)26(18(17)28)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFOWISICNXYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)-2-phenyl-1H-pyrazol-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the pyrimidine and phenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. Safety measures are crucial due to the presence of potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-4-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce different oxidized forms of the compound.
Scientific Research Applications
1,5-dimethyl-4-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)-2-phenyl-1H-pyrazol-3(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 4-aminoantipyrine derivatives, focusing on structural variations, physicochemical properties, and biological activities.
Table 1: Key Structural and Functional Comparisons
Key Findings
In contrast, the dimethylamino group in ’s compound donates electrons, improving charge-transfer capabilities, which may be advantageous in photodynamic applications .
Solubility and Bioavailability: Hydroxy and methoxy substituents () improve solubility in polar solvents like ethanol, aiding bioavailability . Halogenated derivatives () exhibit low solubility, limiting their utility without formulation aids .
Biological Activity :
- Antimicrobial activity in ’s nitrobenzyloxy derivative correlates with the nitro group’s ability to disrupt bacterial cell membranes .
- The coumarin-modified compound () demonstrates fluorescence, suggesting applications in bioimaging or as a probe for protein binding .
Structural Rigidity: Crystallographic data () reveal that substituents like the coumarin chromene or phenoxy groups induce non-planarity between the pyrazolone and aromatic rings, affecting stacking interactions. For example, the target compound’s pyrimidine ring likely adopts a dihedral angle >30° relative to the pyrazolone core, reducing planarity compared to the nearly coplanar dimethylamino derivative .
Biological Activity
The compound 1,5-dimethyl-4-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)-2-phenyl-1H-pyrazol-3(2H)-one is a complex pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the recent findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be summarized as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,5-Dimethyl Pyrazole Derivative | A549 (Lung) | 26 | |
| 1,5-Dimethyl Pyrazole Derivative | HCT116 (Colon) | 0.39 | |
| 1,5-Dimethyl Pyrazole Derivative | MCF7 (Breast) | 0.46 |
These findings suggest that the compound may act by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies have shown that similar pyrazole compounds can significantly reduce inflammation markers.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, particularly at the G1/S phase.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that provide insights into the biological activity of pyrazole derivatives:
- Cytotoxicity Studies : A study evaluated a series of pyrazole derivatives against various cancer cell lines, revealing significant cytotoxic effects with IC50 values ranging from 0.39 µM to over 2000 mg/kg in vivo toxicity studies .
- In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor size and inhibit metastasis when administered at therapeutic doses.
- Structure-Activity Relationship (SAR) : The modification of substituents on the pyrazole ring has been shown to influence biological activity significantly. For instance, the introduction of nitro groups enhances anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
